molecular formula C19H24N2O4 B11172850 2-[(1-Cyclopentyl-5-oxo-pyrrolidine-3-carbonyl)-amino]-benzoic acid ethyl ester

2-[(1-Cyclopentyl-5-oxo-pyrrolidine-3-carbonyl)-amino]-benzoic acid ethyl ester

Cat. No.: B11172850
M. Wt: 344.4 g/mol
InChI Key: IFMCXTLPWJBGIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-(1-CYCLOPENTYL-5-OXOPYRROLIDINE-3-AMIDO)BENZOATE is a complex organic compound with the molecular formula C19H24N2O4. It is characterized by the presence of a benzoate ester group, a pyrrolidine ring, and a cyclopentyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(1-CYCLOPENTYL-5-OXOPYRROLIDINE-3-AMIDO)BENZOATE typically involves the following steps:

Industrial Production Methods

Industrial production of ETHYL 2-(1-CYCLOPENTYL-5-OXOPYRROLIDINE-3-AMIDO)BENZOATE may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(1-CYCLOPENTYL-5-OXOPYRROLIDINE-3-AMIDO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 2-(1-CYCLOPENTYL-5-OXOPYRROLIDINE-3-AMIDO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(1-CYCLOPENTYL-5-OXOPYRROLIDINE-3-AMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(1-CYCLOPENTYL-5-OXOPYRROLIDINE-3-AMIDO)BENZOATE is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl 2-[(1-cyclopentyl-5-oxopyrrolidine-3-carbonyl)amino]benzoate

InChI

InChI=1S/C19H24N2O4/c1-2-25-19(24)15-9-5-6-10-16(15)20-18(23)13-11-17(22)21(12-13)14-7-3-4-8-14/h5-6,9-10,13-14H,2-4,7-8,11-12H2,1H3,(H,20,23)

InChI Key

IFMCXTLPWJBGIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.